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molecular formula C9H10O4 B1444619 3-(Hydroxymethyl)-5-methoxybenzoic acid CAS No. 1352397-52-4

3-(Hydroxymethyl)-5-methoxybenzoic acid

Cat. No. B1444619
M. Wt: 182.17 g/mol
InChI Key: YNZWXBOBAALRRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07772253B2

Procedure details

In analogy to the procedure described in example 50k), 3-hydroxymethyl-5-methoxy-N-piperidin-4-yl-benzamide [prepared by i) saponification of 3-hydroxymethyl-5-methoxy-benzoic acid methyl ester [Synthetic Communications, 31(12), 1921-1926; 2001] with LiOH in THF/MeOH (2:1) to give 3-hydroxymethyl-5-methoxy-benzoic acid in analogy to the procedure described in example 53; ii) subsequent condensation with 4-amino-piperidine-carboxylic acid tert-butyl ester to give 4-(3-hydroxymethyl-5-methoxy-benzoylamino)-piperidine-1-carboxylic acid tert-butyl ester, using N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide hydrochloride and N,N-dimethyl-4-aminopyridine in MeCl2 in analogy to the procedure described in example 60d); iii) Boc cleavage with TFA in analogy to the procedure described in example 50i)] was reacted with 3,5-diethoxy-4-fluoro-benzaldehyde (example 50 g), sodium cyanoborohydride, N-ethyl-diisopropylamine and acetic acid in ethanol at 50° C. to yield the title compound as off-white solid. MS: 461.1 (MH+).
Name
3-hydroxymethyl-5-methoxy-N-piperidin-4-yl-benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
THF MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
OCC1C=C(C=C(OC)C=1)C(NC1CCNCC1)=O.C[O:21][C:22](=[O:33])[C:23]1[CH:28]=[C:27]([O:29][CH3:30])[CH:26]=[C:25]([CH2:31][OH:32])[CH:24]=1.[Li+].[OH-]>C1COCC1.CO>[OH:32][CH2:31][C:25]1[CH:24]=[C:23]([CH:28]=[C:27]([O:29][CH3:30])[CH:26]=1)[C:22]([OH:33])=[O:21] |f:2.3,4.5|

Inputs

Step One
Name
3-hydroxymethyl-5-methoxy-N-piperidin-4-yl-benzamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC=1C=C(C(=O)NC2CCNCC2)C=C(C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC(=CC(=C1)OC)CO)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[OH-]
Name
THF MeOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCC=1C=C(C(=O)O)C=C(C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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